Methyl 3-methyl-1-oxidopyridin-4-yl ether

Synthetic Chemistry Heterocyclic Intermediates Process Chemistry

Methyl 3-methyl-1-oxidopyridin-4-yl ether (CAS 26883-29-4), also known as 4-methoxy-3-methylpyridine N-oxide, is a heterocyclic N-oxide building block with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. It is a white to off-white solid that is primarily used as a synthetic intermediate in the preparation of more complex organic molecules.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 26883-29-4
Cat. No. B2438185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-1-oxidopyridin-4-yl ether
CAS26883-29-4
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1)[O-])OC
InChIInChI=1S/C7H9NO2/c1-6-5-8(9)4-3-7(6)10-2/h3-5H,1-2H3
InChIKeyBTHHSVRNEVRRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methyl-1-oxidopyridin-4-yl ether (CAS 26883-29-4) for Synthesis and Research


Methyl 3-methyl-1-oxidopyridin-4-yl ether (CAS 26883-29-4), also known as 4-methoxy-3-methylpyridine N-oxide, is a heterocyclic N-oxide building block with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is a white to off-white solid that is primarily used as a synthetic intermediate in the preparation of more complex organic molecules . The compound features an N-oxide functional group that enhances its utility in various chemical transformations, including as a directing group in C-H activation and as a precursor to other pyridine derivatives via deoxygenation [1].

Procurement Risk: Why Methyl 3-methyl-1-oxidopyridin-4-yl ether (CAS 26883-29-4) Should Not Be Interchanged


Substitution of Methyl 3-methyl-1-oxidopyridin-4-yl ether with other pyridine N-oxide derivatives or simple pyridine analogs introduces significant risks to synthetic outcomes due to the precise electronic and steric influence of the 3-methyl and 4-methoxy substituents on the N-oxide ring [1]. This specific substitution pattern is often critical for subsequent regio- and chemoselective transformations, such as metal-catalyzed cross-couplings or directed ortho-metalations, where the N-oxide moiety acts as both an activating and directing group [2]. Unlike other N-oxides, the electronic activation provided by the 4-methoxy group is essential for achieving the high yields reported in key hydrogenation steps, and replacing it with a less electron-donating group would significantly alter reaction kinetics and outcomes [3].

Methyl 3-methyl-1-oxidopyridin-4-yl ether (CAS 26883-29-4): A Quantitative Guide to Evidence-Based Differentiation


Quantified Yield in Palladium-Catalyzed Hydrogenation to 4-Methoxy-3-methylpyridine

This compound is a direct precursor for the synthesis of 4-Methoxy-3-methylpyridine (CAS 96609-78-8), a valuable intermediate in medicinal chemistry . In a published hydrogenation protocol using 5% palladium on charcoal catalyst in methanol at room temperature, Methyl 3-methyl-1-oxidopyridin-4-yl ether was converted to the corresponding deoxygenated pyridine with a demonstrated yield of 90% [1]. This high yield highlights the efficiency of this specific N-oxide as a protected or activated form of the pyridine.

Synthetic Chemistry Heterocyclic Intermediates Process Chemistry

Structural and Electronic Features Enabling Class-Specific Biological Activity

Pyridine N-oxide derivatives, as a class, are recognized non-nucleoside reverse transcriptase inhibitors (NNRTIs) with a unique mechanism of action against HIV-1 [1]. Research has established that these compounds act at the reverse transcriptase step and can also inhibit viral gene expression at a post-integration stage [2]. While direct IC50 data for Methyl 3-methyl-1-oxidopyridin-4-yl ether is not available in primary literature, the presence of the specific 4-methoxy-3-methyl substitution pattern on the N-oxide core is a critical motif found in potent antiviral leads, as evidenced by patent claims for 2,4-disubstituted pyridine N-oxides [3].

Medicinal Chemistry Antiviral Research HIV Reverse Transcriptase

Commercial Availability and Purity Benchmarks for Research-Grade Procurement

Unlike custom-synthesized analogs, Methyl 3-methyl-1-oxidopyridin-4-yl ether is a catalog item from major global chemical suppliers, ensuring batch-to-batch consistency and traceability . For example, it is offered with a certified purity of 95% by abcr GmbH and 98% by Alfa Chemistry . This commercial availability contrasts with many closely related N-oxide derivatives, which may only be available through custom synthesis, incurring higher costs and longer lead times.

Chemical Procurement Analytical Chemistry Supply Chain

Best Application Scenarios for Methyl 3-methyl-1-oxidopyridin-4-yl ether (CAS 26883-29-4)


Synthesis of 4-Methoxy-3-methylpyridine and Related Pyridine Derivatives

This compound is the preferred starting material for the high-yield (90%) synthesis of 4-Methoxy-3-methylpyridine (CAS 96609-78-8), a key intermediate for more complex heterocycles [1]. The N-oxide serves as a protecting and activating group that can be cleanly removed via hydrogenation, providing a more efficient route than direct alkylation of 3-methylpyridine, which often suffers from regioselectivity issues and lower yields [2].

Structure-Activity Relationship (SAR) Studies for Antiviral Drug Discovery

Given the established antiviral activity of the pyridine N-oxide class, this compound serves as a critical core scaffold for SAR exploration [1]. Researchers can functionalize the ring at various positions (e.g., C-2 or C-5) to systematically evaluate the impact of substituents on anti-HIV activity and cytotoxicity, building upon the known mechanism of reverse transcriptase inhibition [2].

Development of Novel Synthetic Methodologies Involving N-Oxide Directing Groups

The 4-methoxy-3-methyl substitution pattern provides a unique electronic environment for the N-oxide moiety, making this compound a valuable substrate for developing and optimizing C-H activation and cross-coupling reactions [1]. Its use in method development allows chemists to explore the scope and limitations of new catalytic systems for the synthesis of functionalized pyridines [2].

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